Di(decan-5-yl) 8,8'-((2-(dimethylamino)ethyl)azanediyl)dioctanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di(decan-5-yl) 8,8’-((2-(dimethylamino)ethyl)azanediyl)dioctanoate is a complex organic compound with a unique structure that includes decyl and dimethylaminoethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Di(decan-5-yl) 8,8’-((2-(dimethylamino)ethyl)azanediyl)dioctanoate typically involves the esterification of decanoic acid with 2-(dimethylamino)ethylamine. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The product is then purified by distillation or recrystallization to obtain a high-purity compound .
Industrial Production Methods
In an industrial setting, the production of Di(decan-5-yl) 8,8’-((2-(dimethylamino)ethyl)azanediyl)dioctanoate can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions and higher yields. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Di(decan-5-yl) 8,8’-((2-(dimethylamino)ethyl)azanediyl)dioctanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylaminoethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Di(decan-5-yl) 8,8’-((2-(dimethylamino)ethyl)azanediyl)dioctanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a drug delivery agent due to its ability to interact with biological membranes.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific cellular pathways.
Industry: Utilized in the production of specialty chemicals and as an additive in various formulations.
Mechanism of Action
The mechanism of action of Di(decan-5-yl) 8,8’-((2-(dimethylamino)ethyl)azanediyl)dioctanoate involves its interaction with cellular membranes and proteins. The dimethylaminoethyl group allows the compound to penetrate cell membranes, while the decyl groups facilitate its incorporation into lipid bilayers. This dual functionality enables the compound to target specific molecular pathways and exert its effects at the cellular level .
Comparison with Similar Compounds
Similar Compounds
Dimethylaminoethyl acrylate: An unsaturated carboxylic acid ester with similar functional groups.
2-(Dimethylamino)ethyl methacrylate: A methacrylic acid derivative used in polymer production.
Uniqueness
Di(decan-5-yl) 8,8’-((2-(dimethylamino)ethyl)azanediyl)dioctanoate is unique due to its combination of decyl and dimethylaminoethyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C40H80N2O4 |
---|---|
Molecular Weight |
653.1 g/mol |
IUPAC Name |
decan-5-yl 8-[(8-decan-5-yloxy-8-oxooctyl)-[2-(dimethylamino)ethyl]amino]octanoate |
InChI |
InChI=1S/C40H80N2O4/c1-7-11-21-29-37(27-13-9-3)45-39(43)31-23-17-15-19-25-33-42(36-35-41(5)6)34-26-20-16-18-24-32-40(44)46-38(28-14-10-4)30-22-12-8-2/h37-38H,7-36H2,1-6H3 |
InChI Key |
LYYOKDALOZKENQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CCCC)OC(=O)CCCCCCCN(CCCCCCCC(=O)OC(CCCC)CCCCC)CCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.